(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
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Overview
Description
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the introduction of a trifluoromethyl group into the thiadiazole ring. One common method is the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)ethanamine
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)propanamine
Uniqueness
(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiadiazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C4H5ClF3N3S |
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Molecular Weight |
219.62 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H4F3N3S.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H |
InChI Key |
IIIUXDLXHMURRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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